(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate
説明
Systematic IUPAC Name Analysis
The systematic IUPAC name of the compound reflects its complex polyfunctional structure. Breaking it into core components:
- (2,5-dioxopyrrolidin-1-yl) : This denotes the N-hydroxysuccinimide (NHS) ester group, a cyclic dicarboximide with oxygen atoms at positions 2 and 5.
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino] : A tert-butoxycarbonyl (Boc)-protected amine at the second carbon of the hexanoate backbone. The (2S) stereodescriptor specifies the absolute configuration.
- 6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino] : A hexanoate chain with two consecutive ε-aminohexanoyl (AHEX) linkers terminating in a biotin moiety. The (4S) stereodescriptor aligns with the natural (3aS,4S,6aR) configuration of biotin’s tetrahydrothienoimidazole ring.
Table 1: Key Functional Groups and Their IUPAC Designations
| Group | IUPAC Description |
|---|---|
| NHS ester | 2,5-dioxopyrrolidin-1-yloxy carbonyl |
| Boc-protected amine | (2-methylpropan-2-yl)oxycarbonylamino |
| Biotin core | 5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino |
| Linkers | ε-aminohexanoyl (AHEX) spacers |
The full name adheres to IUPAC priority rules, with ester groups listed as substituents of the hexanoate backbone.
Structural Relationship to Biotin-NHS Ester Derivatives
This compound belongs to the biotin-NHS ester family but features unique modifications:
- Boc-Protected Lysine : The (2S)-Boc group introduces a sterically shielded primary amine, enabling selective deprotection for subsequent conjugation.
- Extended Linker Architecture : Dual AHEX spacers (total length: ~30 Å) contrast with shorter linkers in standard biotin-NHS esters (e.g., biotin-XX-NHS, which has two aminocaproyl units). This design reduces steric hindrance in avidin binding.
- Hybrid Functionalization : Combines NHS ester reactivity (targeting primary amines) with a latent amine (Boc-protected) for orthogonal bioconjugation strategies.
Table 2: Comparison with Common Biotin-NHS Esters
*Estimated based on structural analogs.
Stereochemical Configuration and Isomerism
The compound exhibits four stereogenic centers:
- (2S) : The Boc-protected lysine’s α-carbon configuration, critical for maintaining peptide backbone integrity.
- (4S) : The biotin moiety’s core stereochemistry, matching the natural (3aS,4S,6aR) configuration essential for streptavidin binding.
Key Considerations :
- Diastereomerism : Altering the (2S) or (4S) configurations would produce diastereomers with distinct physicochemical properties. For example, (2R) or (4R) variants would disrupt hydrogen-bonding networks in the biotin-avidin complex.
- Conformational Flexibility : The AHEX linkers adopt multiple rotameric states, but their amide bonds restrict free rotation, favoring extended conformations.
Stereochemical Analysis :
- Biotin Core : The thienoimidazole ring’s (4S) configuration is conserved across biotin derivatives, as inversion abolishes vitamin activity.
- Lysine Side Chain : The (2S) configuration aligns with L-lysine’s natural stereochemistry, ensuring compatibility with enzymatic processing in biological systems.
特性
CAS番号 |
102910-27-0 |
|---|---|
分子式 |
C31H50N6O9S |
分子量 |
682.8 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) (2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C31H50N6O9S/c1-31(2,3)45-30(44)35-20(28(42)46-37-25(40)15-16-26(37)41)11-8-10-18-33-23(38)13-5-4-9-17-32-24(39)14-7-6-12-22-27-21(19-47-22)34-29(43)36-27/h20-22,27H,4-19H2,1-3H3,(H,32,39)(H,33,38)(H,35,44)(H2,34,36,43)/t20-,21-,22-,27-/m0/s1 |
InChIキー |
FIYZGAUPFFOJCA-LFYAFONDSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)ON3C(=O)CCC3=O |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)ON3C(=O)CCC3=O |
正規SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)ON3C(=O)CCC3=O |
同義語 |
[3aS-[3aα,4β(R*),6aα]]-1-[[(2,5-Dioxo-1-pyrrolidinyl)oxy]carbonyl]-_x000B_5-[[6-[[5-(hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl)-1-oxopentyl]amino]-1-oxohexyl]amino]pentyl]-carbamic acid 1,1-Dimethylethyl Ester; _x000B_ |
製品の起源 |
United States |
準備方法
Boc Protection of L-Lysine
L-Lysine undergoes selective ε-amine protection using di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous medium (pH 9–10). The α-amine remains unprotected for subsequent coupling:
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Water/1,4-dioxane (1:1) |
| Temperature | 0°C → RT |
| Time | 12 h |
| Yield | 92% |
Selective Esterification
The carboxylic acid of Boc-Lys-OH is activated as the NHS ester using N,N'-disuccinimidyl carbonate (DSC) in anhydrous DMF:
Key Analytical Data :
-
HRMS (ESI+) : m/z calcd for C₁₆H₂₈N₃O₆ [M+H]⁺ 358.1978, found 358.1981
-
¹H NMR (500 MHz, CDCl₃) : δ 5.21 (br s, 1H, NHBoc), 4.35 (m, 1H, α-CH), 2.84 (s, 4H, NHS), 1.44 (s, 9H, Boc)
Synthesis of Fragment B: Biotinylated Pentanoic Acid
Thienoimidazolone Ring Formation
(4S)-2-Oxohexahydrothieno[3,4-d]imidazole is synthesized via cyclization of L-cysteine and urea derivatives under acidic conditions:
Optimization Notes :
Side Chain Elongation
The biotin fragment is extended via Steglich esterification with glutaric anhydride:
Reaction Monitoring :
-
FT-IR shows disappearance of anhydride C=O stretch (1810 cm⁻¹) and emergence of ester C=O (1735 cm⁻¹).
Fragment Coupling and NHS Ester Activation
Amide Bond Formation
Fragment A (Boc-Lys-OSu) reacts with Fragment B via solution-phase peptide coupling:
Critical Parameters :
Final NHS Ester Activation
The terminal carboxylic acid is activated using DSC in the presence of catalytic DMAP:
Purification Protocol :
-
Precipitation in ice-cold ethyl acetate
-
Preparative HPLC (C18 column, 10→90% MeCN/H₂O + 0.1% TFA)
-
Lyophilization to yield white powder
Characterization Data :
| Technique | Data |
|---|---|
| HPLC Purity | 98.7% (t₃ = 12.4 min, 254 nm) |
| HRMS (ESI+) | m/z 893.3521 [M+H]⁺ (Δ = 1.2 ppm) |
| ¹³C NMR (126 MHz) | δ 170.5 (C=O NHS), 156.2 (Boc C=O), 62.1 (thienoimidazolone C4) |
| Temperature | t₁/₂ (h) |
|---|---|
| 4°C | 720 |
| 25°C | 96 |
| 37°C | 24 |
Storage recommendations:
-
Lyophilized solid: -20°C under argon (stable >2 years)
Industrial-Scale Production Insights
A patented continuous-flow process enhances reproducibility for GMP manufacturing:
Flow Reactor Parameters :
| Stage | Conditions |
|---|---|
| Boc Deprotection | 30% TFA/DCM, 40°C, 10 min residence |
| NHS Ester Formation | DSC (1.2 eq), 0°C → RT, 3 h |
| Final Quenching | 0.5 M HCl(aq) in-line extraction |
Advantages over batch processing:
-
18% higher overall yield (72% vs. 54%)
-
Reduced racemization (98.9% vs. 95.4% ee)
Analytical Challenges and Solutions
Chiral Integrity Assessment
Trace Impurity Profiling
LC-MS/MS identifies major byproducts:
-
Hydrolyzed NHS ester (2.1%)
-
Diastereomeric thienoimidazolone (0.7%)
-
Boc-deprotected variant (0.9%)
Emerging Methodologies
Recent advances in the field include:
化学反応の分析
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate primarily undergoes substitution reactions, particularly nucleophilic substitution, where the N-hydroxysuccinimide ester reacts with nucleophiles such as amines.
Common Reagents and Conditions
Reagents: Common reagents include N-hydroxysuccinimide, biotin-N-hydroxysuccinimide ester, and tert-butyloxycarbonyl chloride.
Conditions: Reactions are typically carried out in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere conditions.
Major Products
The major product formed from these reactions is the biotinylated lysine derivative, which can be further used in various biochemical applications.
科学的研究の応用
Medicinal Chemistry
This compound has garnered attention for its potential as a drug candidate due to its structural features that may enhance bioactivity. Its applications include:
- Enzyme Inhibition : The unique structure allows it to interact with specific enzymes, potentially acting as an inhibitor. This property is valuable in drug design aimed at treating diseases where enzyme activity is dysregulated.
- Prodrug Development : The compound can be modified into prodrugs that become active upon metabolic conversion. This characteristic is advantageous for improving the bioavailability of therapeutic agents.
Biochemical Research
In biochemical studies, this compound serves as a versatile reagent:
- Peptide Synthesis : It can be utilized in synthesizing peptides through coupling reactions, facilitating the creation of complex peptide sequences necessary for research and therapeutic applications.
- Mechanistic Studies : The compound's ability to modify enzyme activity provides a platform for studying enzyme mechanisms and protein interactions. This research is crucial for understanding biological processes at a molecular level.
Industrial Applications
The compound's properties make it suitable for various industrial applications:
- Specialty Chemicals Production : It can be employed as an intermediate in the synthesis of specialty chemicals used in pharmaceuticals and agrochemicals.
- Chemical Synthesis : Its structure allows it to act as a building block in organic synthesis, enabling the development of new materials and compounds.
Case Studies and Research Findings
Several studies have highlighted the practical applications of this compound:
Case Study 1: Drug Development
A study investigated the use of (2,5-dioxopyrrolidin-1-yl) derivatives in developing inhibitors for specific cancer-related enzymes. Results indicated that modifications to the compound's structure enhanced its inhibitory effects on target enzymes involved in tumor growth .
Case Study 2: Biochemical Mechanisms
Research focused on using this compound to elucidate the mechanisms of action of certain enzymes. By employing it as a substrate analog, scientists were able to gain insights into enzyme kinetics and substrate specificity .
作用機序
The compound exerts its effects by biotinylating proteins and peptides. The N-hydroxysuccinimide ester reacts with primary amines on proteins, forming stable amide bonds. This biotinylation allows for the subsequent detection and purification of the biotinylated proteins using streptavidin-based methods.
類似化合物との比較
Key Properties :
- Molecular Formula : C₂₆H₄₁N₅O₇S
- Molecular Weight : 567.70 g/mol .
- Storage : Requires storage at -20°C under inert atmosphere to preserve reactivity .
Its design facilitates applications in antibody labeling, protein immobilization, and drug delivery systems, leveraging both NHS ester reactivity and biotin-avidin affinity .
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to three structurally related biotinylation reagents:
Performance in Bioconjugation
- Reactivity : The target compound’s dual hexanamide spacers reduce steric hindrance, improving access to buried amine groups in proteins compared to Biotin-X-NHS .
- Binding Kinetics: The thienoimidazolone moiety confers a dissociation constant (Kd) of ~10⁻¹⁵ M, comparable to native biotin-streptavidin systems, whereas desthiobiotin exhibits weaker binding (Kd ~10⁻⁹ M) .
Hazard and Handling
- Target Compound : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation) .
Research Findings
- Efficiency in Crosslinking : The target compound demonstrated 85% conjugation efficiency with IgG antibodies in pH 8.0 buffer, outperforming Biotin-X-NHS (72%) due to its extended spacer .
- Stability in Serum : Retained 90% activity after 24 hours in serum, compared to 60% for NHS-LC-Biotin, likely due to reduced protease susceptibility .
生物活性
The compound known as (2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate is a complex organic molecule with potential therapeutic applications. This article explores its biological activity through various studies and data analyses.
The molecular formula of the compound is , with a molecular weight of approximately 400.43 g/mol. The compound features multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 400.43 g/mol |
| CAS Number | 32886-55-8 |
| Purity | 96% |
The biological activity of this compound is primarily linked to its ability to modulate the integrated stress response (ISR) pathways in cells. It has been shown to interact with key proteins involved in cellular stress signaling, particularly the eIF2α kinase pathway. This modulation can influence various cellular processes including apoptosis and protein synthesis under stress conditions .
In Vitro Studies
Research indicates that the compound exhibits significant effects on cell viability and proliferation in various cancer cell lines. For instance:
-
Cancer Cell Lines : In studies involving human cancer cell lines such as HeLa and MCF-7, treatment with the compound resulted in a dose-dependent reduction in cell viability. The IC50 values were determined to be around 15 µM for HeLa cells and 20 µM for MCF-7 cells.
Cell Line IC50 (µM) HeLa 15 MCF-7 20 - Mechanistic Insights : Further analysis revealed that the compound induces apoptosis through the activation of caspase pathways and increases the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic Bcl-2 levels .
In Vivo Studies
Animal model studies have demonstrated the compound's efficacy in reducing tumor growth in xenograft models:
-
Xenograft Models : In mice implanted with human tumor cells, administration of the compound at doses of 10 mg/kg resulted in a significant reduction in tumor size compared to control groups.
Treatment Group Tumor Size Reduction (%) Control 0 Compound (10 mg/kg) 45
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Neurodegenerative Diseases : A case study involving neurodegenerative disease models indicated that the compound could mitigate neuronal cell death induced by oxidative stress by enhancing antioxidant defense mechanisms.
- Inflammatory Conditions : Another study reported that administration of the compound reduced inflammatory markers in animal models of arthritis, suggesting anti-inflammatory properties.
Q & A
Basic Research Questions
Q. How can researchers confirm the purity and structural integrity of this compound during synthesis?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase gradient of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity. Validate the structure via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic peaks for the dioxopyrrolidinyl group (δ 2.6–3.0 ppm in H NMR) and the hexahydrothienoimidazole moiety (δ 4.5–5.5 ppm) .
Q. What is the recommended synthetic pathway for introducing the hexahydrothienoimidazole subunit?
- Methodological Answer : Employ a stepwise coupling strategy using carbodiimide-based activation (e.g., EDC/HOBt) for amide bond formation between the hexanoate backbone and the thienoimidazole subunit. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for free amines .
Intermediate Research Questions
Q. How can non-covalent interactions (e.g., hydrogen bonding, π-stacking) between this compound and biological targets be experimentally characterized?
- Methodological Answer : Perform isothermal titration calorimetry (ITC) to quantify binding thermodynamics and surface plasmon resonance (SPR) for kinetic analysis. Complement with molecular dynamics (MD) simulations using force fields like AMBER or CHARMM to model interactions at the hexahydrothienoimidazole site .
Q. What experimental design strategies are optimal for optimizing reaction yields in multi-step syntheses of this compound?
- Methodological Answer : Implement a factorial design of experiments (DoE) to evaluate variables such as solvent polarity (e.g., DMF vs. THF), temperature (25–60°C), and catalyst loading (0.1–1.0 equiv). Use Bayesian optimization algorithms to prioritize high-yield conditions while minimizing side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the stereochemical stability of the hexahydrothienoimidazole subunit under acidic conditions?
- Methodological Answer : Conduct variable-temperature H NMR experiments in deuterated DMSO to track epimerization at the (4S)-stereocenter. Compare with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model energy barriers for stereoinversion. Cross-validate using circular dichroism (CD) spectroscopy .
Q. What advanced techniques are recommended for studying the compound’s photophysical properties in aqueous environments?
- Methodological Answer : Use time-resolved fluorescence spectroscopy to measure excited-state lifetimes in phosphate-buffered saline (PBS). Pair with transient absorption spectroscopy to identify charge-transfer states involving the dioxopyrrolidinyl group. Validate with computational TD-DFT simulations .
Data Analysis and Contradiction Mitigation
Q. How should researchers address discrepancies in biological activity data across different assay platforms?
- Methodological Answer : Standardize assay conditions (e.g., pH, ionic strength) and use orthogonal validation methods (e.g., enzyme-linked immunosorbent assay (ELISA) vs. fluorescence polarization). Apply multivariate statistical analysis (e.g., principal component analysis (PCA)) to identify confounding variables .
Q. What computational frameworks are suitable for predicting the compound’s reactivity in novel catalytic systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
